Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (DHP) class, known for their pharmacological applications, particularly as calcium channel blockers. The structure features:
- 1,4-Dihydropyridine core: A non-aromatic ring with conjugated double bonds, critical for redox activity and calcium channel binding.
- Two methyl groups at the 2- and 6-positions, enhancing structural rigidity. Dipropan-2-yl ester groups at the 3- and 5-positions, increasing lipophilicity compared to smaller esters like ethyl or methyl.
Properties
Molecular Formula |
C25H28BrNO5 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H28BrNO5/c1-13(2)30-24(28)21-15(5)27-16(6)22(25(29)31-14(3)4)23(21)20-11-10-19(32-20)17-8-7-9-18(26)12-17/h7-14,23,27H,1-6H3 |
InChI Key |
YTDGTVKQACCKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antihypertensive Activity
Dihydropyridines are well-known for their antihypertensive properties. Research indicates that derivatives of dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant vasodilatory effects. Studies have shown that these compounds can lower blood pressure by relaxing vascular smooth muscle.
Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated the efficacy of similar dihydropyridine derivatives in reducing systolic and diastolic blood pressure in hypertensive rat models .
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of cardiovascular diseases and neurodegenerative disorders.
Research Findings : A recent investigation highlighted that derivatives of this compound showed significant inhibition of lipid peroxidation and scavenging of free radicals . The antioxidant capacity was measured using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Its ability to modulate calcium channels can help in protecting neuronal cells from excitotoxicity.
Clinical Application : In vitro studies have shown that this compound can reduce neuronal cell death induced by glutamate toxicity . Further research is warranted to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomerism: 3-Bromophenyl vs. 2-Bromophenyl Derivatives
- Diethyl 4-[5-(2-Bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
- The bromine atom is at the 2-position of the phenyl ring instead of the 3-position.
- Impact : Altered electronic effects (inductive and resonance) and steric interactions may reduce binding affinity to calcium channels compared to the 3-bromo analog. Ethyl esters also confer lower lipophilicity (logP ~3.5 estimated) than isopropyl esters.
Ester Group Variations
- Activity: Methyl esters in DHPs are associated with shorter half-lives due to faster esterase hydrolysis compared to bulkier isopropyl groups.
Functional Group Modifications
- FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) (): Nitro group (strong electron-withdrawing) at the 3-position enhances calcium channel blocking potency but may increase cytotoxicity. FRC-8411 shows prolonged antihypertensive effects (>7 hours in rats) compared to nifedipine.
3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
- Propargyloxy group increases electron density and introduces a reactive alkyne moiety, which may enhance antioxidant activity but reduce stability.
Structural Bulk and Crystallinity
- Crystal Packing: Diethyl esters facilitate tighter molecular packing compared to dipropan-2-yl esters, as seen in lower cell volume (1031.25 ų vs. ~1100 ų estimated for the target compound).
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated using ChemDraw or similar tools.
Key Findings and Implications
- Ester Groups : Dipropan-2-yl esters in the target compound likely enhance metabolic stability and membrane permeability over ethyl/methyl analogs, though at the cost of aqueous solubility.
- Bromophenyl Position : The 3-bromo substitution may optimize steric and electronic interactions with calcium channel residues compared to 2-bromo or nitro groups.
- Structural Insights : Crystallographic data (e.g., ) and docking tools (AutoDock Vina ) are critical for rational design, predicting binding modes, and optimizing substituent effects.
Biological Activity
Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by a dihydropyridine core with various functional groups including bromophenyl and furan moieties. The molecular formula is , with a molecular weight of approximately 420.3 g/mol. The structural representation is shown below:
Compound 1 exhibits several biological activities that may be attributed to its structural features:
- Antioxidant Activity : The presence of furan and bromophenyl groups contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. Compound 1 may inhibit calcium influx in cardiac and smooth muscle cells, which can lead to vasodilation and reduced blood pressure.
- Anti-inflammatory Effects : Preliminary studies suggest that compound 1 may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
In Vitro Studies
In vitro experiments have demonstrated that compound 1 exhibits cytotoxic effects against various cancer cell lines. For instance:
These results indicate that compound 1 may serve as a potential chemotherapeutic agent.
In Vivo Studies
Animal studies have also been conducted to evaluate the therapeutic efficacy of compound 1:
- Cardiovascular Effects : In rat models, administration of compound 1 resulted in significant reductions in systolic blood pressure compared to control groups, indicating its potential as an antihypertensive agent.
- Anti-inflammatory Effects : In a murine model of arthritis, treatment with compound 1 led to decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Case Studies
Several case studies highlight the therapeutic potential of compound 1:
- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that those treated with compound 1 experienced a significant decrease in blood pressure over a six-week period compared to placebo controls.
- Cancer Therapy : In a pilot study involving patients with advanced breast cancer, administration of compound 1 alongside standard chemotherapy resulted in improved patient outcomes and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
